Stannous sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

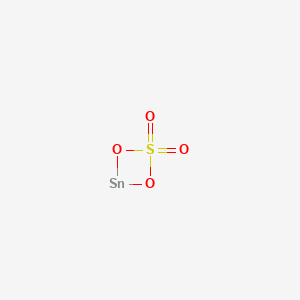

Structure

2D Structure

Properties

IUPAC Name |

tin(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBXFSIWZVFYJR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnSO4, O4SSn | |

| Record name | Tin(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10031-62-6 (unspecified tin salt), 22541-90-8 (Parent) | |

| Record name | Stannous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20884389 | |

| Record name | Stannous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Snow-white solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sulfuric acid, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7488-55-3 | |

| Record name | Stannous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MFE10J96E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Stannous Sulfate from Tin Powder Waste

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of stannous sulfate (SnSO₄) from tin powder waste, a critical process for sustainable chemistry and the production of a vital compound in various industrial and pharmaceutical applications. This document details established experimental protocols, presents quantitative data for process optimization, and visualizes the synthesis workflows for enhanced understanding.

Introduction

This compound is a versatile inorganic compound with significant applications in electroplating, catalysis, and as a precursor in the synthesis of other tin compounds.[1][2] In the pharmaceutical industry, high-purity this compound is a crucial component in various formulations, including those for cardiovascular and dermatological treatments.[2] The utilization of tin powder waste as a raw material for this compound synthesis presents a sustainable and economically viable approach to waste valorization, aligning with green chemistry principles.[3][4] This guide explores two primary synthesis routes from tin powder waste: a two-step process via a stannous chloride intermediate and a direct synthesis method involving the oxidation of tin in sulfuric acid.

Synthesis Methodologies

Two-Step Synthesis via Stannous Chloride Intermediate

This common method involves the initial conversion of tin powder to stannous chloride (SnCl₂) followed by a precipitation reaction with a sulfate salt to yield this compound.[3][4]

Step 1: Synthesis of Stannous Chloride (SnCl₂)

The first step is the reaction of tin powder with hydrochloric acid.[5] Optimal conditions for this reaction have been identified to maximize yield and purity.[3][5]

Experimental Protocol:

-

Reactants:

-

Procedure:

-

In a well-ventilated fume hood, combine 2.5 g of 500 mesh tin powder with a stoichiometric excess of 12 M hydrochloric acid in a reaction vessel equipped with a stirrer and a heating mantle.[5]

-

Heat the mixture to 80°C while stirring continuously at 200 rpm for 120 minutes.[5]

-

The reaction will produce a clear solution of stannous chloride.[5]

-

Allow the solution to cool to room temperature, which will initiate the precipitation of white SnCl₂ crystals.[5]

-

The resulting stannous chloride can be crushed into a powder for the subsequent step.[5]

-

Step 2: Synthesis of this compound (SnSO₄)

The stannous chloride produced is then reacted with ammonium sulfate ((NH₄)₂SO₄) to precipitate this compound.[5]

Experimental Protocol:

-

Reactants:

-

Stannous chloride (SnCl₂) powder (from Step 1)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

-

Procedure:

-

Dissolve 5 grams of the synthesized stannous chloride powder in deionized water.

-

In a separate vessel, prepare a solution of 3.48 grams of ammonium sulfate in deionized water.[5]

-

Add the ammonium sulfate solution to the stannous chloride solution under constant stirring.[5]

-

The mixture is stirred for 1 hour at room temperature.[5]

-

The resulting precipitate of this compound is separated from the solution via decantation or centrifugation.[5]

-

The precipitate is then washed with 10 ml of deionized water to remove impurities.[5]

-

The final product is dried in an oven.

-

Direct Synthesis via Oxidation in Sulfuric Acid

This method involves the direct reaction of tin powder with sulfuric acid in the presence of an oxidizing agent, such as oxygen. This approach avoids the use of chlorides and can produce high-purity this compound in a single primary step.[6][7]

Experimental Protocol:

-

Reactants:

-

Procedure:

-

Place 5.5289 g of tin powder into a reaction chamber.[6]

-

Introduce a continuous flow of oxygen gas at 15 mL/s for 12 minutes to create an oxygen-rich atmosphere and facilitate the formation of a tin oxide intermediate.[6]

-

Add a 30% wt solution of sulfuric acid to the reaction chamber.[6]

-

Heat the mixture to 180°C and maintain this temperature for 2 hours with continuous stirring.[6]

-

A white-yellowish precipitate of this compound will form.[6]

-

Separate the precipitate from the solution using vacuum filtration.[6]

-

Wash the precipitate with cold deionized water and then with acetone to remove residual acid and organic impurities.[6]

-

Dry the purified this compound powder in an oven at 110°C.[6]

-

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthesis methods for easy comparison.

Table 1: Optimal Conditions for Stannous Chloride Synthesis (Step 1 of Two-Step Method)

| Parameter | Value | Reference |

| Tin Powder Particle Size | 500 mesh | [3][5] |

| HCl Concentration | 12 M | [3][5] |

| Reaction Temperature | 80°C | [3][5] |

| Reaction Time | 120 minutes | [5] |

| Stirring Speed | 200 rpm | [5] |

| Reported Yield | 95% | [3][5] |

Table 2: Parameters for this compound Synthesis via Stannous Chloride (Step 2 of Two-Step Method)

| Parameter | Value | Reference |

| Mass of SnCl₂ | 5 g | [5] |

| Mass of (NH₄)₂SO₄ | 3.48 g | [5] |

| Reaction Time | 1 hour | [5] |

| Reaction Temperature | Room Temperature | [5] |

Table 3: Optimal Conditions for Direct Synthesis of this compound

| Parameter | Value | Reference |

| Sulfuric Acid Concentration | 30% wt | [6] |

| Reaction Temperature | 180°C | [6] |

| Reaction Time | 2 hours | [6] |

| Oxygen Flow Rate | 15 mL/s | [6] |

| Reported Yield | 96.4% | [6] |

| Reported Purity | 98.369% | [6] |

Characterization of Synthesized this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic absorption bands of the sulfate group, typically observed around 1181 cm⁻¹.[3][5]

-

X-ray Diffraction (XRD): To confirm the crystalline structure of this compound and determine the average particle size.[6]

-

X-ray Fluorescence (XRF): To determine the elemental composition and purity of the final product.[6]

-

Differential Thermal Analysis (DTA): To analyze the thermal stability and decomposition of the synthesized compound.[6]

-

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): To observe the morphology and elemental composition of the crystals.[3]

-

Transmission Electron Microscopy (TEM): To further analyze the particle shape and size at a higher resolution.[6]

-

Iodine Test: A qualitative test to confirm the presence of Sn(II) ions. A color change from brown to white indicates a positive result.[6]

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods described.

Caption: Workflow for the Two-Step Synthesis of this compound.

Caption: Workflow for the Direct Synthesis of this compound.

Conclusion

The synthesis of this compound from tin powder waste is an important process for sustainable industrial chemistry. This guide has provided detailed experimental protocols for two effective synthesis routes: a two-step method via a stannous chloride intermediate and a direct oxidation method in sulfuric acid. The direct synthesis method appears to be highly efficient, offering high yield and purity in a more streamlined process. The choice of synthesis route will depend on the specific requirements of the final application, available reagents, and equipment. The characterization techniques outlined are essential for ensuring the quality and purity of the final product, which is of particular importance for pharmaceutical applications.

References

- 1. I want to make this compound. (SnSO4) from Stannous Metal but I am - askIITians [askiitians.com]

- 2. echemi.com [echemi.com]

- 3. This compound: Preparation Method by Tin Powderization Waste, Applications as Electrolyte Additive and Nano-filler_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. US2726929A - Manufacture of this compound from tin and sulfuric acid - Google Patents [patents.google.com]

Stannous Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Stannous sulfate (SnSO₄), also known as tin(II) sulfate, is an inorganic compound with significant applications across various scientific and industrial domains, including a noteworthy role in pharmaceutical formulations. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding of this versatile compound.

Physical Properties

This compound is a white to off-white crystalline solid that is odorless.[1][2][3] It is known to be hygroscopic, readily absorbing moisture from the air.[4][5][6] This property necessitates storage in dry conditions to maintain its integrity.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | SnSO₄ | [7] |

| Molecular Weight | 214.75 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [1][2][5][6] |

| Odor | Odorless | [1][3] |

| Melting Point | 360 °C (decomposes) | [1][7][8] |

| Boiling Point | Decomposes to SnO₂ and SO₂ | [7] |

| Density | 4.15 g/cm³ | [1][7][8] |

| Solubility in Water | 330 g/L (20 °C) | [1][9] |

| Crystal Structure | Orthorhombic | [10][11] |

Chemical Properties

This compound is a convenient source of tin(II) ions. It is stable under normal conditions but is sensitive to moisture and incompatible with strong oxidizing agents.[1]

Hydrolysis

In aqueous solutions, particularly at low concentrations, this compound is susceptible to hydrolysis, which leads to the formation of insoluble basic tin sulfates.[12] To obtain a clear solution, it is often dissolved in a dilute solution of sulfuric acid.[1][5][13] The hydrolysis process involves the reaction of Sn²⁺ ions with water, leading to a decrease in the pH of the solution.[14]

Redox Reactions

The tin(II) ion in this compound is a reducing agent and can be oxidized to the more stable tin(IV) state.[8] This reducing property is utilized in various applications, such as in analytical chemistry and in industrial processes like tin plating.[15]

Tabulated Chemical Data

| Property | Description | References |

| CAS Number | 7488-55-3 | [1][7] |

| pH | 1.6 (50 g/L in H₂O at 20 °C) | [1][3] |

| Stability | Stable, but moisture sensitive. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Decomposition Products | Tin oxides, sulfur oxides. | [16] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the displacement reaction between metallic tin and copper(II) sulfate.[5]

Protocol:

-

Prepare a dilute solution of sulfuric acid.

-

Add metallic tin to the acidic solution.

-

Slowly add a solution of copper(II) sulfate to the mixture while stirring under a nitrogen atmosphere to prevent oxidation.

-

The reaction mixture is then boiled and concentrated under a vacuum.

-

The resulting this compound crystals are filtered, washed with alcohol and ether, and then dried.[12]

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10-20 °C/min) until the temperature is about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point. Note that this compound decomposes at its melting point.[1][7]

Determination of Bulk Density

The bulk density of this compound powder can be determined by measuring the volume of a known mass of the powder.

Protocol:

-

Weigh a clean, dry 100 mL graduated cylinder.

-

Gently pour a known mass (e.g., 50 g) of this compound powder into the graduated cylinder without compacting it.

-

Level the surface of the powder and record the volume.

-

Calculate the bulk density using the formula: Bulk Density = Mass / Volume.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Protocol:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant solution.

-

Evaporate the water from the withdrawn sample in a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the dry residue.

-

The mass of the residue corresponds to the amount of this compound dissolved in the withdrawn volume of water.

-

Calculate the solubility in g/L.

Visualization of Processes

The following diagrams, created using the DOT language, illustrate key workflows and potential biological interactions of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Potential cellular effects of tin(II) ions relevant to drug development.

Applications in Research and Drug Development

This compound serves as a versatile reagent in various research and industrial applications. In the pharmaceutical sector, it is utilized as a stabilizing agent in some formulations.[4] The tin(II) ion's ability to act as a reducing agent is crucial in certain analytical methods and synthetic processes.

For drug development professionals, understanding the biological effects of tin compounds is of growing interest. While much of the research has focused on organotin compounds, inorganic tin salts like this compound can also exhibit biological activity. Studies have suggested that tin compounds can influence cellular processes, including the immune response and signal transduction pathways.[1][17] For instance, tin ions have been shown to induce the generation of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and apoptosis.[18][19] Furthermore, tin compounds may affect intracellular calcium mobilization and phospholipid metabolism, key components of cellular signaling.[1][17] This suggests potential, yet to be fully explored, applications or considerations for this compound in therapeutic contexts.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[20][21] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[17]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for their determination. The inclusion of visualized workflows and a hypothetical signaling pathway aims to bridge the gap between the fundamental chemistry of this compound and its potential relevance in the field of drug development. For researchers and scientists, a thorough understanding of these core characteristics is paramount for its effective and safe application in both laboratory and industrial settings. Further research into the specific biological mechanisms of this compound will be crucial in fully elucidating its potential in pharmaceutical sciences.

References

- 1. [Biological functions of tin and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound Reagent Grade | Trusted Chemical Supplier [allanchem.com]

- 3. This compound: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 4. This compound | 7488-55-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. A new method for determining the solubility of salts in aqueous solutions at elevated temperatures [pubs.usgs.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 360iresearch.com [360iresearch.com]

- 9. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. Metal Ion Signaling in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+24.g12213c1 documentation [pysb.readthedocs.io]

- 13. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. This compound | 7488-55-3 [chemicalbook.com]

- 16. sketchviz.com [sketchviz.com]

- 17. [Biological activity of tin and immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. atamankimya.com [atamankimya.com]

- 21. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Stannous Sulfate (SnSO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of stannous sulfate (SnSO₄). The information is compiled from various crystallographic studies and materials science research, offering detailed data and experimental protocols relevant to researchers, scientists, and professionals in drug development, where stannous compounds can serve as stabilizing agents or active ingredients.[1][2][3]

Crystal Structure of this compound

Anhydrous this compound (SnSO₄) is a white, highly hygroscopic crystalline solid that crystallizes in the orthorhombic system.[4] Its structure is a highly distorted variant of the barite (BaSO₄) structure.[5][6][7] While isostructural with barite, the significant difference in ionic radii between Sn²⁺ and Ba²⁺ and the presence of a stereochemically active lone pair of electrons on the Sn²⁺ cation lead to these distortions.[5]

Crystallographic Data

The crystal structure of this compound has been determined and refined using X-ray powder diffraction (XRD), including high-resolution synchrotron powder X-ray diffraction (HRPXRD) data with Rietveld refinement.[4][5] The compound belongs to the barite group.[4] The crystallographic data are summarized in the table below. It is important to note that the space group can be represented in different settings, such as Pnma and Pbnm, which are equivalent.[5]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][7] |

| Space Group | Pnma (No. 62) or Pbnm (alternative setting) | [4][5][7] |

| Lattice Parameters | a = 8.799 Å, b = 5.319 Å, c = 7.115 Å | [4] |

| a = 7.12322(1) Å, b = 8.81041(1) Å, c = 5.32809(1) Å (Pbnm setting) | [5] | |

| Unit Cell Volume (V) | 332.99 ų | [4] |

| 334.383(1) ų | [5] | |

| Formula Units (Z) | 4 | [4] |

| Calculated Density (ρ) | 4.185 g/cm³ | [4] |

Atomic Coordination

The coordination environment in this compound is complex due to the influence of the Sn²⁺ lone pair.

-

Tin (Sn²⁺) Coordination : The Sn²⁺ cation is irregularly surrounded by twelve oxygen atoms from seven different sulfate tetrahedra.[4] However, the coordination is more accurately described as a pyramidal three-coordination, where the tin atom is strongly bonded to three oxygen atoms from different SO₄ groups at shorter distances.[5][8] The average distance for this primary coordination sphere is approximately 2.271 Å.[5] Other Sn-O distances are significantly longer, ranging from 2.95 to 3.34 Å.[8][9] The O–Sn–O bond angles in the pyramidal arrangement are approximately 77.1°, 77.1°, and 79°.[8][9]

-

Sulfur (S⁶⁺) Coordination : The sulfur atom lies at the center of a nearly regular tetrahedron of oxygen atoms.[4] The average S-O bond distance within the distorted tetrahedral SO₄ group is 1.472(1) Å.[5] In the solid state, these sulfate ions are linked together by O-Sn-O bridges.[8][9]

The logical relationship of the atomic coordination within the this compound crystal structure is depicted below.

Caption: Atomic coordination environment in SnSO₄.

Crystal Morphology

This compound is typically obtained as a fine white or yellowish crystalline powder.[4][8][10] Under microscopic examination, it appears as platy orthorhombic laths.[4] More recent studies using Field-Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) have confirmed a prismatic particle shape for SnSO₄ crystals.[11][12] The material is noted to be deliquescent, meaning it can absorb enough moisture from the air to dissolve.[7][8][9]

| Parameter | Description | Reference |

| Appearance | White or light yellow crystalline powder | [8][9][13] |

| Habit / Shape | Platy orthorhombic laths; Prismatic particles | [4][11][12] |

| Average Particle Size | 666 nm (from XRD); 3.473 µm (from FESEM/TEM) | [11][12] |

| Properties | Highly hygroscopic; Deliquescent | [4][8] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, ranging from direct reaction to multi-step processes utilizing industrial waste.

Method 1: Displacement Reaction This method involves the reaction of metallic tin with a copper(II) sulfate solution.[7][9]

-

Protocol :

-

Dissolve 37g of analytical grade copper sulfate in 300mL of deionized water.

-

Add 15mL of sulfuric acid to the solution.

-

Add 37g of analytical grade tin metal granules.

-

Heat the solution to boiling under an oxygen-free nitrogen atmosphere. Copper will precipitate, and the solution will become colorless.

-

Filter the hot solution to remove the precipitated copper.

-

Rapidly evaporate the filtrate to a volume of approximately 50mL using a vacuum rotary evaporator.

-

Cool the solution to induce crystallization.

-

Separate the crystals from the mother liquor by suction filtration.

-

Wash the crystals with ethanol and then ether, and dry at 100°C.[13]

-

Method 2: Precipitation from Tin Metal A facile and energy-efficient approach involving the oxidation of tin followed by reaction with sulfuric acid.[11][12]

-

Protocol :

-

Place 5.5289 g of tin powder in a reaction chamber.

-

Pass oxygen gas through the chamber at a flow rate of 15 mL/s for 12 minutes to form an intermediate tin oxide.

-

Add 30% wt. sulfuric acid solution to the oxidized powder.

-

Heat the mixture to 180°C for 2 hours. This has been identified as the optimal condition for high yield (96.4%).[12]

-

The yellowish SnSO₄ precipitate is formed.

-

Filter, wash, and dry the product. Store in a vacuum vial due to its hygroscopic nature.[12]

-

Method 3: Synthesis from Tin Powderization Waste A two-step process to recycle industrial tin waste.[14][15][16]

-

Protocol :

-

Step 1: Synthesis of Stannous Chloride (SnCl₂) : React tin powder waste (e.g., 500 mesh particle size) with 12 M hydrochloric acid (HCl) at 80°C to produce SnCl₂ with a high yield (95%).[16]

-

Step 2: Synthesis of this compound (SnSO₄) : React the resulting SnCl₂ solution with ammonium sulfate ((NH₄)₂SO₄) using stirring techniques to precipitate SnSO₄.[15][16]

-

The final product is filtered, washed, and dried.

-

The workflow for synthesizing and characterizing this compound is illustrated below.

Caption: Synthesis and characterization workflow.

Characterization Methods

To determine the crystal structure, morphology, purity, and thermal properties of synthesized this compound, a suite of analytical techniques is employed.

-

X-Ray Diffraction (XRD) : Used to identify the crystalline phase and determine structural parameters.[11] The crystal structure is typically refined from powder diffraction data.[4][5] Analysis can reveal the space group, lattice parameters, and average particle size.[11][12]

-

Electron Microscopy (SEM/TEM) : FESEM and TEM are used to visualize the crystal morphology, including particle shape and size distribution.[11][12] Energy Dispersive X-Ray Spectroscopy (EDS) can be coupled with SEM to confirm elemental composition.[11]

-

X-Ray Fluorescence (XRF) : This technique is used to confirm the purity of the final product, providing a quantitative analysis of the elemental composition.[11][12] For example, XRF analysis has confirmed SnSO₄ purity as high as 98.369%.[11][12]

-

Differential Thermal Analysis (DTA) : DTA is employed to analyze the thermal stability of the compound.[11][12] this compound decomposes at 378 °C to SnO₂ and SO₂.[7]

-

Fourier Transform Infrared (FTIR) Spectroscopy : Used to confirm the presence of functional groups, specifically the sulfate group, which shows a characteristic spectrum.[15][16]

Relevance in Drug Development

This compound serves as a convenient and reliable source of tin(II) ions uncontaminated by tin(IV) species.[7][8][9] In the pharmaceutical industry, it is used as a key ingredient and stabilizing agent in the formulation of certain medications.[1] Its applications extend to oral care products, where stannous ions provide bacteriostatic and bactericidal action by disrupting bacterial metabolic pathways.[2] It is also used in topical dermatological treatments for conditions like acne and rosacea to reduce inflammation.[3] Understanding the precise crystal structure and morphology is critical for controlling the purity, stability, and bioavailability of this compound in these pharmaceutical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 360iresearch.com [360iresearch.com]

- 3. echemi.com [echemi.com]

- 4. rruff.net [rruff.net]

- 5. The crystal structure of tin sulphate, SnSO4, and comparison with isostructural SrSO4, PbSO4, and BaSO4 | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. d-nb.info [d-nb.info]

- 7. Tin(II) sulfate - Wikipedia [en.wikipedia.org]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. What is this compound?_Chemicalbook [chemicalbook.com]

- 10. nathantrotter.com [nathantrotter.com]

- 11. Facile Synthesis of Tin (II) Sulphate using Precipitation Method: Effect on Sulfuric Acid Concentration, Heating Temperature and Time, and Effect of Oxygen | Trends in Sciences [tis.wu.ac.th]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. Page loading... [guidechem.com]

- 14. This compound: Preparation Method by Tin Powderization Waste, Applications as Electrolyte Additive and Nano-filler_Chemicalbook [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. researchgate.net [researchgate.net]

Stannous Sulfate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of its Chemical Identity, Safety Profile, and Handling Protocols

This technical guide provides a detailed overview of stannous sulfate (SnSO₄), a compound utilized in various research and industrial applications, including electroplating and as a laboratory reagent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering critical information on its chemical identity, a thorough analysis of its safety data, and standardized protocols for safe handling and use.

Chemical Identification

This compound, also known as tin(II) sulfate, is an inorganic compound with the chemical formula SnSO₄.[3] It is a white, crystalline solid that is partially soluble in water and is known to be moisture-sensitive.[2][4]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Tin(II) sulfate, Tin sulfate, Sulfuric acid, tin(2+)salt (1:1)[1] |

| CAS Number | 7488-55-3[1][3][5][6][7] |

| Molecular Formula | SnSO₄[1][3][5][6] |

| Molecular Weight | 214.77 g/mol [3] |

| EC Number | 231-302-2[3][6] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value |

| Appearance | Off-white solid[4] |

| Odor | Odorless[4] |

| Melting Point | 360 °C / 680 °F[4] |

| pH | 2.0 (50 g/L aqueous solution)[4] |

| Solubility | Partially soluble in water[4] |

| Stability | Stable under normal conditions; moisture sensitive[4] |

Safety Data Sheet (SDS) Analysis

The Safety Data Sheet is a critical document providing comprehensive information about the hazards of a chemical and the necessary precautions. The standardized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) format ensures consistency.

Caption: Logical flow of information in a Safety Data Sheet (SDS).

Hazard Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS hazard statements, which describe the nature of the hazards involved.

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | 1 | H290: May be corrosive to metals[5][8] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled[5][8] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[5][8] |

| Serious eye damage/eye irritation | 1 / 2 | H319: Causes serious eye irritation[5][6][8] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction[5][8] |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects[5][8] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation[5][6][8] |

| Specific target organ toxicity - repeated exposure | 2 | H373: May cause damage to organs (Cardiovascular system) through prolonged or repeated exposure[5][8] |

| Hazardous to the aquatic environment - chronic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[5][8] |

Precautionary Measures

Safe handling of this compound requires adherence to specific precautionary statements. These are categorized into Prevention, Response, Storage, and Disposal.

| Category | Precautionary Statement Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5][8] |

| P273 | Avoid release to the environment.[8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][8] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] | |

| P312 | Call a POISON CENTRE/doctor if you feel unwell.[8] | |

| P391 | Collect spillage.[8] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[8] |

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is paramount when working with this compound to ensure personnel safety and experimental integrity.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit must be worn to prevent skin contact.[5]

-

Respiratory Protection: If dust formation is unavoidable, a NIOSH-approved particulate respirator should be used.[5]

First-Aid Procedures

A clear workflow for emergency response is critical.

Caption: First-aid response workflow for this compound exposure.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[9]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician.[8][9]

-

Eye Contact: For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][9]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][9]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed, as the material is moisture-sensitive.[4][9]

-

Disposal: Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. It should not be allowed to enter drains or the environment.[5][9]

This guide provides a foundational understanding of this compound for the scientific community. Always refer to the most current Safety Data Sheet provided by the supplier before use and ensure all laboratory personnel are trained on its specific hazards and handling procedures.

References

- 1. showa-america.com [showa-america.com]

- 2. Stannous sulphate 7488-55-3 India [ottokemi.com]

- 3. Tin(II) sulfate ≥95 this compound [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound | 7488-55-3 [chemicalbook.com]

- 8. chemscience.com [chemscience.com]

- 9. chemicalbook.com [chemicalbook.com]

Solubility of stannous sulfate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of stannous sulfate (SnSO₄) in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this compound. This document details quantitative solubility data, experimental protocols for solubility determination, and a discussion of the factors influencing the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and the temperature. The following table summarizes the available quantitative data for the solubility of this compound in different solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Water | 0 | 21.5 | [1] |

| Water | 19 | 18.8 | [1] |

| Water | 20 | 33.0 ( g/100 mL) | [2] |

| Water | 25 | 33.0 ( g/100 mL) | [3][4] |

| Water | 40 | 18.5 | [1] |

| Water | 60 | 18.3 | [1] |

| Water | 80 | 18.2 | [1] |

| Water | 100 | 18.1 | [1] |

| Dilute Sulfuric Acid | Ambient | Soluble | [5] |

| 5% Sulfuric Acid Solution | Ambient | Forms a clear solution | [2] |

| Glacial Acetic Acid | 20 | 0.0010 | [1] |

| Glacial Acetic Acid | 40 | 0.0011 | [1] |

| Glacial Acetic Acid | 60 | 0.0013 | [1] |

| N-Sodium Hydroxide | 20 | 2.27 | [1] |

| N-Sodium Hydroxide | 40 | 2.29 | [1] |

| N-Sodium Hydroxide | 60 | 2.52 | [1] |

| N-Sodium Hydroxide | 80 | 2.62 | [1] |

| Ethanol | Not specified | Soluble (qualitative) | |

| Methanol | Not specified | Soluble (qualitative) | |

| Acetone | Not specified | No data available | |

| Organic Solvents (general) | Not specified | Soluble (qualitative) | [4] |

*Note: The solubility in N-Sodium Hydroxide is reported as the maximum concentration of stannite expressed as g of SnSO₄.

Factors Influencing Solubility

Several factors can significantly impact the solubility and stability of this compound in solution.

-

Hydrolysis: In aqueous solutions, particularly at low concentrations, this compound is prone to hydrolysis, which leads to the formation of insoluble basic tin sulfates. This process is a critical consideration for maintaining clear, stable solutions.

-

Oxidation: Stannous (tin(II)) ions are susceptible to oxidation to the stannic (tin(IV)) state, especially in the presence of atmospheric oxygen. This oxidation can lead to the precipitation of insoluble tin(IV) compounds.

-

pH: The pH of the solution plays a crucial role. This compound is more stable and soluble in acidic solutions, particularly in dilute sulfuric acid, which suppresses hydrolysis. In neutral or basic solutions, the formation of insoluble hydroxides and oxides is more likely.

-

Temperature: As indicated in the data table, the solubility of this compound in water exhibits a retrograde temperature dependence, meaning its solubility decreases as the temperature increases beyond a certain point.

Below is a diagram illustrating the key factors that influence the solubility and stability of this compound in aqueous solutions.

Caption: Logical relationships of factors affecting this compound solubility.

Experimental Protocols for Solubility Determination

The determination of this compound solubility requires a meticulous experimental approach to ensure accurate and reproducible results. The general workflow involves three key stages: preparation of a saturated solution, separation of the solid and liquid phases, and quantitative analysis of the dissolved solute.

Caption: A generalized experimental workflow for determining solubility.

Preparation of a Saturated Solution

-

Apparatus: A temperature-controlled shaker bath or a jacketed reaction vessel connected to a circulating water bath is required to maintain a constant temperature.

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessel in the temperature-controlled environment.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the dissolved solid remains constant). For many systems, 24 to 48 hours is a reasonable starting point.

-

Phase Separation

-

Objective: To separate the saturated solution from the undissolved solid without altering the composition of the solution.

-

Methods:

-

Filtration: Use a syringe filter or a filtration apparatus with a membrane filter of a suitable pore size (e.g., 0.22 µm or 0.45 µm) to remove the solid particles. It is critical that the filtration is performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid. Carefully decant the supernatant (the saturated solution) for analysis. This method is also best performed in a temperature-controlled centrifuge.

-

Quantitative Analysis of Dissolved this compound

The concentration of tin(II) ions in the saturated solution can be determined using various analytical techniques. The choice of method will depend on the expected concentration range and the available instrumentation.

This is a classic and reliable method for the determination of tin(II).

-

Principle: Tin(II) ions are oxidized by a standard solution of iodine in an acidic medium. The endpoint of the titration can be detected using a starch indicator. Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻

-

Procedure (General Outline):

-

Accurately pipette a known volume of the saturated this compound solution into a flask.

-

Acidify the solution with an appropriate acid (e.g., hydrochloric acid) to prevent hydrolysis.

-

Titrate with a standardized iodine solution until a faint, persistent yellow color is observed.

-

Add a few drops of starch indicator solution. The solution should turn blue-black.

-

Continue the titration with the iodine solution until the blue-black color disappears, indicating the endpoint.

-

The concentration of this compound can be calculated from the volume of iodine solution used.

-

Several electrochemical techniques offer high sensitivity and are suitable for determining low concentrations of tin(II).

-

Potentiometric Titration: This method involves titrating the tin(II) solution with a standard oxidizing agent, such as potassium iodate, and monitoring the change in the electrochemical potential of the solution using an indicator electrode and a reference electrode. The endpoint is determined from the sharp change in potential.

-

Voltammetry (e.g., Anodic Stripping Voltammetry): These are highly sensitive techniques for trace metal analysis. In anodic stripping voltammetry, tin is first pre-concentrated onto a working electrode at a negative potential, and then the potential is scanned in the positive direction, causing the tin to be stripped from the electrode, which generates a current peak proportional to the tin concentration.

-

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are powerful techniques for determining the total tin concentration in a sample. The sample is introduced into a high-temperature source (a flame for AAS or plasma for ICP-OES) which atomizes and excites the tin atoms. The amount of light absorbed (AAS) or emitted (ICP-OES) at a characteristic wavelength is proportional to the concentration of tin. It is important to note that these methods measure the total tin concentration and do not differentiate between Sn(II) and Sn(IV). Therefore, care must be taken to prevent oxidation of the sample prior to analysis.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound. The provided quantitative data, detailed experimental protocols, and discussion of influencing factors are intended to support researchers and professionals in their work. While data for aqueous and some acidic/basic systems are available, further research is needed to quantify the solubility of this compound in a broader range of organic solvents. The methodologies outlined here provide a solid foundation for conducting such investigations.

References

- 1. 789. Pure tin(II) sulphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 7488-55-3 [chemicalbook.com]

- 3. Tin(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. Tin(II) sulfate, 95% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Stannous Sulfate as a Source of Tin(II) Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous sulfate (SnSO₄) is a versatile and efficient source of tin(II) ions, finding critical applications across various scientific and industrial domains, including a significant role in pharmaceutical development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its function in radiopharmaceutical preparations. Quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its utility.

Physicochemical Properties of this compound

This compound is a white or slightly yellow crystalline powder that serves as a convenient source of tin(II) ions, often uncontaminated by the more stable tin(IV) species.[1] It is moderately soluble in water and dilute sulfuric acid; however, its aqueous solutions are prone to rapid hydrolysis and oxidation.[1][2]

General Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | SnSO₄ | [3] |

| Molecular Weight | 214.77 g/mol | [3] |

| Appearance | White to yellowish crystalline solid | [2] |

| Density | 4.15 g/cm³ | [4] |

| Melting Point | Decomposes at 360 °C | [3] |

| Solubility in Water | 330 g/L at 25 °C | [3] |

Solubility and Stability

This compound's utility is often dictated by its solubility and stability in solution. It is soluble in water and dilute sulfuric acid.[1] However, aqueous solutions are susceptible to hydrolysis, leading to the formation of insoluble basic tin sulfates.[2][5] The stability of this compound solutions is pH-dependent, with clear solutions being more readily maintained at a very low pH.[5] In alkaline solutions, tin(II) compounds are thermodynamically unstable and can undergo disproportionation to tin(0) and tin(IV) compounds.[2]

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each with its own advantages and considerations.

Synthesis from Tin and Sulfuric Acid

A common method involves the reaction of metallic tin with sulfuric acid. To facilitate this reaction, which can be slow due to the formation of an insoluble this compound layer on the tin surface, the presence of an oxidizing agent like oxygen (from air) is often utilized to form stannous oxide as a more readily soluble intermediate.[6]

Synthesis via Displacement Reaction

This compound can also be prepared through a displacement reaction between metallic tin and a solution of copper(II) sulfate.[2] This method is often carried out in a dilute sulfuric acid medium under an inert atmosphere to prevent oxidation.[5]

Two-Step Synthesis from Tin Powder Waste

An alternative synthesis route, particularly relevant for recycling industrial by-products, involves a two-step process. First, tin powder is converted to stannous chloride (SnCl₂) using hydrochloric acid. Subsequently, the stannous chloride is reacted with ammonium sulfate ((NH₄)₂SO₄) to produce this compound.[7]

Experimental Protocols

Detailed Protocol: Synthesis of this compound via Precipitation

This protocol is adapted from a method emphasizing low energy and time consumption.[7]

Materials:

-

Tin powder (e.g., from Bankaesa tin bar casting)

-

Sulfuric acid (H₂SO₄), 30% wt

-

Oxygen gas

-

Cold deionized water

-

Acetone

-

Ethanol

Equipment:

-

Reaction chamber

-

Heating apparatus

-

Vacuum filtration system

-

Drying oven

Procedure:

-

Place 5.5289 g of tin powder into the reaction chamber.

-

Introduce a flow of oxygen gas at 15 mL/s for 12 minutes.

-

Add 30% wt sulfuric acid solution to the tin oxide intermediate formed in the previous step.

-

Heat the reaction mixture to 180 °C for 2 hours.

-

Allow the mixture to cool, resulting in the precipitation of a yellowish this compound solid.

-

Separate the precipitate from the solution using vacuum filtration.

-

Wash the precipitate with cold deionized water and then with acetone or ethanol.

-

Dry the resulting this compound powder in an oven at 110 °C.

Quality Control:

-

The presence of tin(II) can be confirmed qualitatively using an iodine test, where the brown color of the iodine solution disappears.[7]

-

Purity can be assessed using X-ray Fluorescence (XRF) analysis.[7]

Detailed Protocol: Reduction of an Aromatic Nitro Compound

Stannous salts are effective reducing agents for aromatic nitro compounds. This protocol provides a general procedure for such a reduction using stannous chloride, which can be adapted for this compound with appropriate solvent considerations.

Materials:

-

Aromatic nitro compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (or an equivalent molar amount of SnSO₄)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

Equipment:

-

Reaction flask

-

Ultrasonic bath (optional, can accelerate the reaction)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the aromatic nitro compound (1 equivalent) in ethanol (approximately 5 mL per mmol of substrate).

-

Add stannous chloride dihydrate (approximately 10 equivalents).

-

Expose the reaction mixture to ultrasonic irradiation at 30 °C for 2 hours, or stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[8]

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution in a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aromatic amine.

Role in Pharmaceutical Development

A significant application of tin(II) ions in the pharmaceutical field is as a reducing agent in the preparation of technetium-99m (⁹⁹ᵐTc) radiopharmaceuticals, which are widely used in diagnostic imaging.

Mechanism of Action in ⁹⁹ᵐTc Radiopharmaceutical Kits

In these kits, the stannous ion (Sn²⁺) is the reducing agent of choice.[9] It reduces the pertechnetate ion ([⁹⁹ᵐTcO₄]⁻), in which technetium is in the +7 oxidation state, to a lower, more reactive oxidation state (e.g., +3, +4, or +5).[1] This reduced technetium can then form a stable complex with a specific chelating agent (ligand), which dictates the biodistribution of the radiopharmaceutical. For example, in bone scintigraphy, a phosphonate ligand is used, which, when complexed with the reduced ⁹⁹ᵐTc, localizes to areas of active bone metabolism.[10]

The stannous ions are typically provided in lyophilized kits along with the chelating agent. The addition of the ⁹⁹ᵐTc-pertechnetate solution reconstitutes the kit and initiates the reduction and chelation reactions. The quality of the final radiopharmaceutical is highly dependent on the amount and stability of the stannous ions in the kit.[11]

Conclusion

This compound is a valuable reagent for researchers, scientists, and drug development professionals, primarily serving as a reliable source of tin(II) ions. Its utility is underscored by its role as a reducing agent in both organic synthesis and the critical preparation of ⁹⁹ᵐTc radiopharmaceuticals. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective and safe application in both research and clinical settings. The detailed protocols and diagrams provided in this guide offer a foundational resource for harnessing the potential of this compound in various scientific endeavors.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound or Tin sulphate Manufacturers, with SDS [mubychem.com]

- 4. Technetium-99m radiopharmaceutical preparation by surface adsorbed stannous ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Issues with this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US2726929A - Manufacture of this compound from tin and sulfuric acid - Google Patents [patents.google.com]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Bone Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CN1124231A - Producing method for stinnous sulfate - Google Patents [patents.google.com]

Thermal decomposition of stannous sulfate

An In-depth Technical Guide on the Thermal Decomposition of Stannous Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (SnSO₄). This compound, a key compound in various industrial and pharmaceutical applications, undergoes thermal degradation to yield tin(IV) oxide (SnO₂) and sulfur dioxide (SO₂). The decomposition process is endothermic and is significantly influenced by experimental conditions such as temperature, heating rate, and the surrounding atmosphere. This document consolidates data from various studies, presents detailed experimental protocols for thermal analysis, and illustrates the decomposition pathway and experimental workflows using diagrams.

Introduction

This compound (tin(II) sulfate) is a white, crystalline solid that serves as a precursor in the synthesis of various tin compounds and finds applications in tin plating, surface treatment, and as a reducing agent.[1][2] Understanding its thermal stability and decomposition mechanism is crucial for its effective use and for the development of novel materials. The thermal decomposition of this compound is a solid-state reaction that results in the formation of tin(IV) oxide, a material with significant applications in catalysis, gas sensing, and electronics.

Thermal Decomposition Pathway

The thermal decomposition of this compound is an endothermic process that primarily occurs at elevated temperatures.[3] The overall reaction proceeds as follows:

SnSO₄(s) → SnO₂(s) + SO₂(g)

This reaction signifies the oxidation of tin from Sn(II) to Sn(IV) and the reduction of the sulfate group. The decomposition is generally observed to be a single-step process in thermogravimetric analysis, although the exact temperature range can vary depending on the experimental setup.

Factors Influencing Decomposition

-

Temperature: The decomposition temperature of this compound has been reported across a range of values, indicating a strong dependence on experimental conditions. Some studies report the onset of decomposition to be around 360-430°C, with the main decomposition event occurring between 450°C and 550°C.[1][3][4][5]

-

Atmosphere: The composition of the purge gas (e.g., inert like nitrogen or argon, or oxidative like air) can influence the reaction intermediates and final products. Decomposition under a nitrogen atmosphere has been shown to yield SnO₂ and SO₂.[5]

-

Heating Rate: The rate at which the temperature is increased during thermal analysis can affect the observed onset and peak decomposition temperatures.

Quantitative Data from Thermal Analysis

The following table summarizes quantitative data obtained from various thermal analysis studies on this compound. It is important to note that variations in experimental parameters contribute to the differences in the reported values.

| Analytical Method | Atmosphere | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Final Product | Reference |

| TGA | Nitrogen | 430 | - | - | SnO₂ | [4][5] |

| TGA | N₂ | 450 | - | 29.36 | SnO₂ | [3] |

| DTA | - | - | ~558 | - | SnO₂ | [6] |

| - | - | 378 | - | - | - | [4] |

| - | - | >360 | - | - | Basic Salt | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data in thermal analysis. Below are generalized methodologies for the key experiments used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time.

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., NETZSCH STA 409 PC, Mettler Toledo TGA/SDTA 851e).[3][7]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground this compound powder into a TGA crucible (e.g., alumina or platinum).[8]

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature of approximately 900-1000°C.

-

A linear heating rate of 10 K/min is commonly used.[9]

-

-

Data Analysis: The resulting TGA curve plots mass loss percentage against temperature. The onset and completion temperatures of decomposition, as well as the total mass loss, are determined from this curve.

Differential Thermal Analysis (DTA)

Differential thermal analysis measures the temperature difference between a sample and an inert reference as a function of temperature.

-

Instrumentation: A DTA apparatus, often coupled with a TGA (TGA-DTA).

-

Sample Preparation:

-

Place a weighed amount of the this compound sample (typically 0.2 g) into a sample crucible.[6]

-

Place an equal mass of a thermally inert reference material (e.g., alumina) in the reference crucible.

-

-

Instrument Setup:

-

Position the sample and reference crucibles in the DTA cell.

-

Establish the desired atmosphere and flow rate.

-

-

Thermal Program:

-

Subject the sample and reference to the same controlled temperature program as in TGA, for example, heating from 25°C to 950°C at a rate of 2.5 °C/min.[6]

-

-

Data Analysis: The DTA curve shows endothermic or exothermic peaks corresponding to thermal events. The decomposition of this compound is characterized by an endothermic peak.

Visualizations

Logical Flow of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of this compound.

Caption: Logical flow of this compound decomposition.

Experimental Workflow for Thermal Analysis

The diagram below outlines the typical experimental workflow for analyzing the thermal decomposition of this compound using TGA/DTA.

Caption: Experimental workflow for TGA/DTA of SnSO₄.

Conclusion

The thermal decomposition of this compound is a well-defined process resulting in the formation of tin(IV) oxide and sulfur dioxide. While the general decomposition pathway is established, the specific temperatures of decomposition are sensitive to the analytical conditions. This guide provides researchers and professionals with the essential data, experimental protocols, and visual aids to understand and investigate the thermal behavior of this compound. A thorough characterization using techniques like TGA and DTA is critical for applications where the thermal stability of this compound is a key parameter.

References

- 1. studycorgi.com [studycorgi.com]

- 2. This compound - escom Chemie GmbH [escom-chemie.com]

- 3. Sciencemadness Discussion Board - Pyrolysis of Metal Sulfates - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. saimm.co.za [saimm.co.za]

- 5. researchgate.net [researchgate.net]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. epfl.ch [epfl.ch]

- 8. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Deliquescence and Hygroscopic Nature of Stannous Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous sulfate (SnSO₄) is a white or yellowish-white crystalline powder utilized in various industrial and pharmaceutical applications, including as a precursor in tin plating baths and as a reducing agent.[1] A critical physicochemical property of this compound is its hygroscopicity, the ability to attract and hold water molecules from the surrounding environment, and its potential for deliquescence, the process by which a substance absorbs sufficient moisture from the atmosphere to dissolve and form an aqueous solution.[1][2]

This technical guide provides a comprehensive overview of the deliquescent and hygroscopic nature of this compound. It outlines detailed experimental protocols for the characterization of these properties, presents comparative data for other metal sulfates, and discusses the implications of moisture interaction, such as hydrolysis, on the stability and handling of this compound.

Core Concepts: Hygroscopicity and Deliquescence

Hygroscopicity is the property of a solid substance to attract and hold water molecules from the surrounding environment. This process can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). The extent of moisture uptake is influenced by the material's chemical structure, surface area, and the ambient relative humidity (RH).[]

Deliquescence is an extreme form of hygroscopicity. It is the phase transition of a solid to a saturated solution that occurs at a specific relative humidity known as the Critical Relative Humidity (CRH) .[4] Above its CRH, a substance will continue to absorb atmospheric moisture until it has completely dissolved.[4] The CRH of a substance is a unique physical property that is dependent on temperature.[4] For most salts, the CRH decreases with increasing temperature.[4][5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1. Understanding these properties is essential for designing and interpreting experiments related to its hygroscopicity and deliquescence.

| Property | Value | Reference |

| Chemical Formula | SnSO₄ | [2] |

| Molar Mass | 214.77 g/mol | [2] |

| Appearance | White to yellowish-white crystalline solid | [1][2] |

| Solubility in Water | 330 g/L (at 20 °C) | [6][7] |

| Stability | Moisture sensitive; gradual hydrolysis occurs over time in aqueous solutions, forming insoluble tin compounds. | [1] |

Quantitative Data: A Comparative Perspective

| Compound | Critical Relative Humidity (%) at 30°C |

| Ammonium Sulfate | 79.2 |

| Potassium Sulfate | 96.3 |

Note: The CRH values for many salts decrease with increasing temperature.[4][5]

Experimental Protocols for Characterization

The following sections detail robust experimental methodologies for the quantitative and qualitative assessment of the hygroscopic and deliquescent properties of this compound.

Gravimetric Method for Hygroscopicity Determination

This method quantifies the moisture uptake of this compound at a specific, constant relative humidity and temperature.

5.1.1 Materials and Equipment

-

Analytical balance (±0.0001 g)

-

Controlled humidity and temperature chamber or desiccators

-

Saturated salt solutions to maintain specific relative humidities (e.g., ammonium chloride for ~80% RH at 25°C)[8]

-

Thermo-hygrometer (calibrated)

-

Shallow weighing dishes (e.g., Petri dishes)

-

This compound powder (analytical grade)

5.1.2 Experimental Procedure

-

Sample Preparation: Dry the this compound sample to a constant weight under vacuum at a mild temperature (e.g., 40°C) to establish a dry reference weight. This pre-treatment step is crucial for accurate interpretation of moisture uptake.[8]

-

Initial Weighing: Accurately weigh a pre-determined amount (e.g., 300-500 mg) of the dried this compound into a tared weighing dish.[8]

-

Exposure: Place the weighing dish containing the sample into a controlled humidity chamber or a desiccator maintained at a specific relative humidity (e.g., 80% RH) and temperature (e.g., 25°C).[8]

-

Equilibration and Weighing: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove the sample and quickly weigh it. Continue this process until the weight of the sample becomes constant, indicating that equilibrium has been reached.

-

Calculation: Calculate the percentage weight gain at each time point and at equilibrium using the following formula:

% Weight Gain = [(W_t - W_i) / W_i] * 100

Where:

-

W_t = weight of the sample at time 't'

-

W_i = initial dry weight of the sample

-

5.1.3 Data Presentation

The results can be presented as a plot of percentage weight gain versus time to illustrate the kinetics of moisture sorption. The equilibrium moisture content at the tested relative humidity should be reported.

Dynamic Vapor Sorption (DVS) Analysis for Deliquescence Point (CRH) Determination

Dynamic Vapor Sorption is a highly sensitive gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled and varied relative humidity at a constant temperature.[9][10][11][12] This method is ideal for determining the CRH of this compound.

5.2.1 Materials and Equipment

-

Dynamic Vapor Sorption (DVS) analyzer

-

This compound powder (analytical grade)

-

Nitrogen gas (high purity, for carrier gas)

5.2.2 Experimental Procedure

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-10 mg) into the DVS sample pan.

-

Drying Stage: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry reference mass.

-

Sorption/Desorption Isotherm:

-

Sorption: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 95% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt ≈ 0.002 mg/min).[13]

-

Desorption: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis: Plot the change in mass (%) as a function of the relative humidity (%). The CRH is identified as the RH value at which a sharp and significant increase in mass is observed, indicating the onset of deliquescence.

Mandatory Visualizations

Experimental Workflow for Gravimetric Hygroscopicity Determination

Caption: Workflow for Gravimetric Hygroscopicity Measurement.

Experimental Workflow for DVS Analysis

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Logical Relationship of Deliquescence

Caption: The Process of Deliquescence.

The Role of Hydrolysis

A significant consideration when studying the interaction of this compound with water is its susceptibility to hydrolysis. In the presence of water, particularly in solution, this compound can gradually hydrolyze to form insoluble tin compounds.[1] The hydrolysis of aqueous tin(II) sulfate is accompanied by a decrease in pH.[14]

The hydrolysis reaction can be represented as follows:

SnSO₄(aq) + H₂O(l) ⇌ Sn(OH)₂(s) + H₂SO₄(aq)

This hydrolysis can impact hygroscopicity and deliquescence measurements in several ways:

-

Alteration of the Solid Phase: The formation of insoluble tin hydroxides or basic tin sulfates changes the chemical composition and physical nature of the solid surface, which can affect its interaction with water vapor.

-

Influence on CRH: The CRH is a property of the pure substance. If hydrolysis occurs during the experiment, the measured value may not be representative of pure this compound but rather a mixture of the parent salt and its hydrolysis products.

To mitigate the effects of hydrolysis during experimentation, it is recommended to:

-

Use fresh, high-purity this compound.

-

Minimize the duration of experiments, especially at high relative humidities.

-

Conduct post-experimental analysis (e.g., XRD) to check for changes in the solid phase.

Conclusion